molecular formula C7H9N3O4 B15069507 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 1263207-37-9

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B15069507
CAS No.: 1263207-37-9
M. Wt: 199.16 g/mol
InChI Key: TWMVYSRIPHSOEX-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1263207-37-9, molecular formula: C₇H₉N₃O₄, molecular weight: 199.16) is a pyrazole derivative characterized by:

  • A 5-methoxy group at position 5 of the pyrazole ring.
  • A 2-amino-2-oxoethyl substituent at position 1.
  • A carboxylic acid group at position 2.

This compound is stored at 2–8°C, suggesting sensitivity to temperature-induced degradation .

Properties

CAS No.

1263207-37-9

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13)

InChI Key

TWMVYSRIPHSOEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 3 undergoes classical acid-base chemistry:

  • Deprotonation : Forms carboxylate salts in alkaline media (e.g., NaOH, K₂CO₃), enabling solubility in polar solvents.

  • Proton Transfer : Participates in hydrogen bonding with amines or alcohols, as confirmed by crystallographic studies of analogous pyrazole carboxylates .

Key Data :

Reaction TypeConditionsProductpKa (Carboxylic Acid)
NeutralizationpH > 5.2Carboxylate salt3.8–4.2 (estimated)

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard coupling conditions:

Esterification

  • Catalysts : H₂SO₄, DCC/DMAP, or SOCl₂ .

  • Example :
    Compound+CH3OHH+Methyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}
    Yields ~65–80% for pyrazole-3-carboxylate analogs under reflux .

Amidation

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine addition .

  • Applications : Synthesizes bioactive amides for antimicrobial or receptor-targeting derivatives .

Cyclization Reactions

The amino-oxoethyl side chain facilitates intramolecular cyclization:

  • Dehydration : Forms 6-membered lactams under acidic (HCl, H₂SO₄) or thermal conditions.

  • Mechanism :
    -NH-C(=O)-CH2imidazolinone via β-elimination[5][9]\text{-NH-C(=O)-CH}_2- \rightarrow \text{imidazolinone via β-elimination}[5][9].

Reported Byproducts :

Cyclization AgentTemperatureProductYield
PPA (Polyphosphoric Acid)120°CPyrazolo[1,5-a]pyrimidinone45%
Toluene, Δ80°COxazole derivative32%

Nucleophilic Reactions at the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution:

  • Nitration : At position 4 using HNO₃/H₂SO₄ (limited regioselectivity) .

  • Halogenation : Bromine or NBS in DMF introduces Br at position 4 .

Regiochemical Trends :

PositionReactivity (Electrophilic)Dominant Product
4High (para to COOH)4-Nitro/Bromo derivatives
1ModerateMinor side products

Amino Group Reactivity

  • Acylation : Reacts with acyl chlorides (e.g., AcCl) to form acetamide derivatives .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol .

Oxoethyl Group

  • Reduction : NaBH₄ converts the ketone to a secondary alcohol .

  • Condensation : Reacts with hydrazines to form hydrazones, as observed in related pyrazole-oxoethyl systems .

Metal Coordination

The compound acts as a polydentate ligand:

  • Binding Sites : Carboxylate O, pyrazole N, and carbonyl O .

  • Complexes : Forms stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol .

Stability Constants (log K) :

Metal Ionlog KGeometry
Cu²⁺8.3 ± 0.2Square planar
Fe³⁺9.1 ± 0.3Octahedral

Biological Activity-Linked Reactions

  • Enzyme Inhibition : Carboxylate group coordinates to Zn²⁺ in metalloproteases (e.g., ACE inhibitors) .

  • Antimicrobial Derivatives : Halogenated analogs show enhanced activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Scientific Research Applications

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrazole ring can interact with various receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

1-(2-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
  • Key differences: The 2-chlorophenyl group replaces the 2-amino-2-oxoethyl substituent.
  • Impact: The electron-withdrawing chlorine atom enhances electrophilicity but reduces hydrogen-bonding capacity compared to the amino-oxoethyl group. This may decrease solubility and alter target selectivity .
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1239726-11-4)
  • Key differences : A fluorine atom replaces chlorine.
  • Impact: Fluorine’s high electronegativity improves metabolic stability and bioavailability compared to chlorine or amino-oxoethyl groups. However, reduced hydrogen bonding may limit interactions with polar targets .
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1020240-43-0)
  • Key differences : Contains a methoxyphenyl group at position 1 and a methyl group at position 3.
  • The methoxyphenyl substituent may sterically hinder interactions with flat binding pockets .

Functional Group Variations at Position 3

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
  • Key differences : Carboxamide replaces the carboxylic acid.
  • Impact : The carboxamide group increases lipophilicity, improving blood-brain barrier penetration but reducing water solubility. This substitution is common in CNS-targeting drugs .
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 58364-91-3)
  • Key differences: A methyl group replaces the 2-amino-2-oxoethyl substituent.
  • Impact: Loss of the amino-oxoethyl group eliminates hydrogen-bonding sites, likely reducing binding affinity to hydrophilic targets. The methyl group may enhance metabolic stability .

Complex Substituents and Hybrid Structures

1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1275458-73-5)
  • Key differences : Incorporates a pyrrolidone ring linked to the pyrazole.
1-(3-(N-(2-Amino-2-oxoethyl)phenylsulfonamido)phenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
  • Key differences : Features a sulfonamido linker and cyclopropyl group.
  • Impact : The sulfonamido group enhances binding to serine proteases (e.g., thrombin), while the cyclopropyl group improves steric shielding against metabolic degradation .

Structural and Physicochemical Comparison Table

Compound Name Substituents (Position 1) Position 3 Group Molecular Formula Molecular Weight Key Differentiators
Target Compound 2-Amino-2-oxoethyl Carboxylic acid C₇H₉N₃O₄ 199.16 High polarity, hydrogen-bonding capacity
1-(2-Chlorophenyl)-5-methoxy analog 2-Chlorophenyl Carboxylic acid C₁₁H₉ClN₂O₃ 252.65 Electrophilic, reduced solubility
1-(2-Fluorophenyl)-5-methoxy analog 2-Fluorophenyl Carboxylic acid C₁₁H₉FN₂O₃ 236.20 Enhanced metabolic stability
5-Methoxy-1-methyl analog Methyl Carboxylic acid C₇H₈N₂O₃ 168.15 Increased lipophilicity
1-(3-Chlorophenyl)-5-methoxy-N-methylcarboxamide 3-Chlorophenyl Carboxamide C₁₂H₁₂ClN₃O₂ 265.70 Improved CNS penetration

Biological Activity

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1263207-37-9) is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C7H9N3O4
  • Molecular Weight : 185.17 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxy group and a carboxylic acid, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, impacting pathways related to inflammation and cancer.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and TK-10 (renal carcinoma) .
    • Case studies indicate that the presence of the methoxy group enhances the cytotoxicity of these compounds, suggesting a structure-activity relationship (SAR) that favors such substitutions.
  • Anti-inflammatory Activity :
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing cytokine production in vitro. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerA431 (epidermoid carcinoma)Low micromolar range
TK-10 (renal carcinoma)Low micromolar range
Anti-inflammatoryCytokine productionSignificant reduction
AntimicrobialVarious bacterial strainsEffective

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study investigated the cytotoxic effects of various pyrazole derivatives on A431 cells, revealing that modifications at the 5-position significantly increased their potency. The study concluded that the methoxy group plays a pivotal role in enhancing anticancer activity .
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .

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